molecular formula C22H35N3O B090712 Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- CAS No. 19477-46-4

Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl-

Cat. No. B090712
CAS RN: 19477-46-4
M. Wt: 357.5 g/mol
InChI Key: CYLOTRLTNDVQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl-, also known as BDP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a pyrazole derivative that has been synthesized through a specific method and has shown promising results in scientific research.

Scientific Research Applications

Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been found to exhibit potent antiproliferative activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Mechanism Of Action

The exact mechanism of action of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways that are involved in cancer cell proliferation and inflammation. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been found to have several biochemical and physiological effects. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been shown to induce apoptosis, or programmed cell death, in cancer cells. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been found to reduce oxidative stress and lipid peroxidation in cells.

Advantages And Limitations For Lab Experiments

Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has several advantages for lab experiments. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- is a potent and selective inhibitor of cancer cell proliferation, making it a valuable tool for studying the mechanisms of cancer cell growth and metastasis. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has some limitations for lab experiments. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- is a relatively new compound, and its effects on normal cells and tissues are not fully understood. Further studies are needed to determine the optimal dosage and administration of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- for cancer therapy.

Future Directions

There are several future directions for the study of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl-. One direction is to investigate the potential of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- as a cancer therapeutic agent. Further studies are needed to determine the optimal dosage, administration, and toxicity of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- in animal models and clinical trials. Another direction is to study the effects of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been found to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of these diseases. Finally, further studies are needed to elucidate the exact mechanism of action of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- and its effects on normal cells and tissues.

Synthesis Methods

The synthesis of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- involves a multi-step process that starts with the reaction of 3-(dibutylamino)propanol with 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. The resulting intermediate is then reacted with 4-(chloromethyl)phenyl chloroformate to yield the final product, Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl-. This synthesis method has been optimized to produce high yields of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- with excellent purity.

properties

CAS RN

19477-46-4

Product Name

Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl-

Molecular Formula

C22H35N3O

Molecular Weight

357.5 g/mol

IUPAC Name

N-[3-(2-benzyl-5-methylpyrazol-3-yl)oxypropyl]-N-butylbutan-1-amine

InChI

InChI=1S/C22H35N3O/c1-4-6-14-24(15-7-5-2)16-11-17-26-22-18-20(3)23-25(22)19-21-12-9-8-10-13-21/h8-10,12-13,18H,4-7,11,14-17,19H2,1-3H3

InChI Key

CYLOTRLTNDVQQX-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C

Other CAS RN

19477-46-4

synonyms

N-[3-(2-benzyl-5-methyl-pyrazol-3-yl)oxypropyl]-N-butyl-butan-1-amine

Origin of Product

United States

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